molecular formula C15H22O3S B1613925 5-(1,3-Dioxolan-2-YL)-2-thienyl heptyl ketone CAS No. 898771-92-1

5-(1,3-Dioxolan-2-YL)-2-thienyl heptyl ketone

Cat. No. B1613925
CAS RN: 898771-92-1
M. Wt: 282.4 g/mol
InChI Key: DAPMBTRNGZHTEO-UHFFFAOYSA-N
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Description

The compound “5-(1,3-Dioxolan-2-YL)-2-thienyl heptyl ketone” is a complex organic molecule. It contains a 1,3-dioxolane ring, which is a type of acetal, a functional group that is often used as a protecting group in organic synthesis . The compound also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .


Synthesis Analysis

While the specific synthesis for this compound is not available, 1,3-dioxolanes can be synthesized in good yields and short reaction times by the reaction of salicylaldehyde with commercially available diols using a catalytic amount of Mont K10 .

Scientific Research Applications

Zeolite-Catalyzed Synthesis

Zeolite-catalyzed reactions involving dioxolanes indicate the potential for 5-(1,3-Dioxolan-2-yl)-2-thienyl heptyl ketone in synthetic applications. Zeolites have been used as catalysts for the synthesis of 4-phenyl-1,3-dioxolanes from styrene oxide and aliphatic ketones, highlighting the influence of diffusion factors and acidity on yield. These findings suggest that zeolite catalysis could be applied to synthesize related dioxolane compounds, potentially including the compound of interest (Zatorski & Wierzchowski, 1991).

Antioxidant Activity

Molecular modeling and antioxidant evaluation of di-2-thienyl ketones festooned with thiazole or pyridine moieties provide insight into the antioxidant properties of structurally related ketones. The study showed significant inhibition percentages, suggesting that similar ketones could exhibit antioxidant activities. This research might imply that 5-(1,3-Dioxolan-2-yl)-2-thienyl heptyl ketone could have potential applications in designing antioxidant agents (Althagafi, 2022).

Molecular Imaging

The development of a fluorogenic probe for 3alpha-hydroxysteroid dehydrogenases (3alpha-HSD) using a ketone that exhibits high fluorescence upon conversion to its corresponding alcohol suggests applications in molecular imaging. This indicates the potential for ketones, possibly including 5-(1,3-Dioxolan-2-yl)-2-thienyl heptyl ketone, to serve as probes or switches in biochemical and medical research (Yee, Balšánek, & Sames, 2004).

Synthesis and Catalysis

Research on the synthesis of 1,3-dioxolanes by the addition of ketones to epoxides catalyzed by [Cp*Ir(NCMe)3]2+ suggests the utility of specific catalytic processes in synthesizing dioxolane derivatives. This implies that catalytic methods could be applied to the synthesis of 5-(1,3-Dioxolan-2-yl)-2-thienyl heptyl ketone, exploring its potential in synthetic chemistry and catalysis (Adams, Barnard, & Brosius, 1999).

properties

IUPAC Name

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]octan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3S/c1-2-3-4-5-6-7-12(16)13-8-9-14(19-13)15-17-10-11-18-15/h8-9,15H,2-7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPMBTRNGZHTEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641877
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]octan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Dioxolan-2-YL)-2-thienyl heptyl ketone

CAS RN

898771-92-1
Record name 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-1-octanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]octan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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